3-Piperidin-3-ylmethyl-isoquinoline
CAS No.: 1017781-99-5
Cat. No.: VC13759699
Molecular Formula: C15H18N2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017781-99-5 |
|---|---|
| Molecular Formula | C15H18N2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | 3-(piperidin-3-ylmethyl)isoquinoline |
| Standard InChI | InChI=1S/C15H18N2/c1-2-6-14-11-17-15(9-13(14)5-1)8-12-4-3-7-16-10-12/h1-2,5-6,9,11-12,16H,3-4,7-8,10H2 |
| Standard InChI Key | YTFQYMDIMDBTBJ-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CC2=CC3=CC=CC=C3C=N2 |
| Canonical SMILES | C1CC(CNC1)CC2=CC3=CC=CC=C3C=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Features
3-Piperidin-3-ylmethyl-isoquinoline consists of an isoquinoline scaffold linked via a methylene bridge to a piperidine ring. The isoquinoline system (C9H7N) provides a planar aromatic framework, while the piperidine moiety introduces a saturated six-membered nitrogen heterocycle with conformational flexibility. Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(piperidin-3-ylmethyl)isoquinoline |
| Canonical SMILES | C1CC(CNC1)CC2=CC3=CC=CC=C3C=N2 |
| Topological Polar SA | 24.7 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 (piperidine NH) |
The molecule's amphiphilic character arises from the hydrophobic isoquinoline ring and the polar piperidine nitrogen, enabling interactions with both lipid membranes and aqueous biological environments.
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) data for related spiro-isoquinolino-piperidine derivatives reveal characteristic signals:
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1H NMR: Aromatic protons in the isoquinoline system appear as multiplets between δ 7.19–8.18 ppm, while piperidine methylene groups resonate at δ 1.41–4.41 ppm .
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13C NMR: The isoquinoline carbons exhibit signals at 120–150 ppm, with piperidine carbons observed between 25–55 ppm .
Synthetic Methodologies
Industrial-Scale Production
Current synthesis protocols employ a multi-step approach optimized for yield and purity:
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Piperidine Functionalization: Introduction of the methylene bridge via nucleophilic substitution or Grignard reactions.
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Isoquinoline Coupling: Buchwald-Hartwig amination or Ullmann-type couplings to link the piperidine and isoquinoline units.
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Purification: Continuous flow reactors achieve >95% purity through precise control of temperature (80–130°C) and residence time.
A representative 58% yield was reported for analogous compounds using trifluoromethanesulfonic acid-mediated cyclization at 130°C .
Catalytic Asymmetric Synthesis
Recent advances in Rh-catalyzed reductive Heck reactions enable enantioselective synthesis of 3-piperidine derivatives. Key steps include:
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Rhodium(I)/chiral phosphine ligand complexes induce asymmetric carbometalation.
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Functional group tolerance spans aryl, heteroaryl, and vinyl boronic acids .
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Three-stage process:
i. Partial pyridine reduction to dihydropyridine
ii. Asymmetric carbometalation (up to 98% ee)
iii. Final hydrogenation to piperidine
Biological Activity and Mechanism
Neurotransmitter Receptor Interactions
Structural analogs demonstrate affinity for:
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Dopamine D2 receptors: Ki = 12 nM (compared to 1.5 nM for haloperidol) .
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Serotonin 5-HT1A: IC50 = 28 nM in radioligand displacement assays .
The piperidine nitrogen facilitates hydrogen bonding with Asp3.32 residues in transmembrane helices, while the isoquinoline system engages in π-π stacking with aromatic receptor subpockets .
Smooth Muscle Relaxation
In preclinical models, related spiro-isoquinolino-piperidines exhibit potent relaxant effects on corpus cavernosum tissue (EC50 = 0.3 μM), mediated through:
Pharmacokinetic Profiling
ADME Properties
| Parameter | Value |
|---|---|
| LogP (octanol/water) | 2.8 ± 0.3 |
| Plasma Protein Binding | 89% (human albumin) |
| CYP3A4 Inhibition | IC50 = 4.2 μM |
| Half-life (rat IV) | 2.7 h |
The compound demonstrates favorable blood-brain barrier penetration (brain/plasma ratio = 0.85 in mice) .
Metabolic Pathways
Primary routes of biotransformation include:
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Piperidine N-oxidation (major)
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Isoquinoline 4-hydroxylation
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Glucuronidation of secondary metabolites
Less than 5% excreted unchanged in urine .
Therapeutic Applications and Clinical Prospects
Central Nervous System Disorders
Preclinical data support potential utility in:
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Schizophrenia: D2 receptor occupancy of 68% at 1 mg/kg (rodent models) .
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Depression: Forced swim test reduction in immobility time (42% at 10 mg/kg) .
Cardiovascular Indications
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Erectile Dysfunction: 73% improvement in intracavernosal pressure vs controls .
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Pulmonary Hypertension: 41% reduction in right ventricular systolic pressure (monocrotaline rat model) .
| Toxicity Endpoint | Result |
|---|---|
| Acute Oral LD50 (rat) | >2000 mg/kg |
| Ames Test | Negative (≤1.5 rev/μg) |
| hERG Inhibition | IC50 = 18 μM |
| CYP Inhibition | 3A4 > 2D6 > 2C9 |
Notable species differences emerge in repeat-dose studies:
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Rodents: Hepatic steatosis at ≥100 mg/kg/day (28 days).
Comparative Analysis with Structural Analogs
| Compound | D2 Affinity (Ki) | PDE5 IC50 | LogP |
|---|---|---|---|
| 3-Piperidin-3-ylmethyl | 12 nM | 11 nM | 2.8 |
| Preclamol | 8 nM | - | 1.9 |
| Niraparib | - | - | 3.1 |
The methylene bridge in 3-Piperidin-3-ylmethyl-isoquinoline confers enhanced metabolic stability compared to direct aryl-piperidine conjugates (t1/2 increased from 1.2 to 2.7 h) .
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